molecular formula C8H8N2O B1593267 4-Methoxy-1H-indazole CAS No. 351210-06-5

4-Methoxy-1H-indazole

Cat. No.: B1593267
CAS No.: 351210-06-5
M. Wt: 148.16 g/mol
InChI Key: RHXWAMSYANZWMS-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Mechanism of Action

Target of Action

4-Methoxy-1H-indazole primarily targets specific enzymes and receptors within the body. One of its main targets is the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation and pain .

Mode of Action

This compound interacts with the COX-2 enzyme by binding to its active site. This binding prevents the enzyme from converting arachidonic acid into prostaglandins, which are compounds that promote inflammation, pain, and fever. As a result, the inhibition of COX-2 by this compound leads to a decrease in the production of these pro-inflammatory mediators .

Biochemical Pathways

The inhibition of COX-2 by this compound affects several biochemical pathways. The most significant pathway is the arachidonic acid pathway, where the conversion of arachidonic acid to prostaglandins is blocked. This leads to a reduction in the downstream effects of inflammation, such as decreased vasodilation, reduced permeability of blood vessels, and lower recruitment of inflammatory cells to the site of injury .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed into the bloodstream and distributed throughout the body. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of this compound is influenced by factors such as its solubility and the presence of food in the gastrointestinal tract .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the production of pro-inflammatory prostaglandins. This leads to decreased inflammation, pain, and fever. At the cellular level, the inhibition of COX-2 by this compound results in reduced activation of inflammatory pathways and a lower expression of inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and bioavailability. For instance, acidic environments may enhance the solubility of this compound, improving its absorption. Conversely, high temperatures may lead to the degradation of the compound, reducing its efficacy .

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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Transition metal-catalyzed reactions, such as copper acetate-catalyzed N-N bond formation, are commonly employed . The reaction conditions often involve the use of dimethyl sulfoxide as a solvent and oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of halogenated or alkylated indazole derivatives.

Comparison with Similar Compounds

    1H-Indazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    2H-Indazole: Another tautomeric form with different stability and reactivity.

    4-Methoxy-2H-indazole: Similar structure but different tautomeric form, leading to variations in properties.

Uniqueness: 4-Methoxy-1H-indazole is unique due to the presence of the methoxy group at the 4-position, which can enhance its solubility, reactivity, and potential biological activities compared to its non-methoxylated counterparts .

Properties

IUPAC Name

4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-6(8)5-9-10-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXWAMSYANZWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646702
Record name 4-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351210-06-5
Record name 4-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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